molecular formula C17H15FN2O3 B4780241 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol

Cat. No.: B4780241
M. Wt: 314.31 g/mol
InChI Key: NNLWQXWCIYUEAE-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group, making it a subject of study for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one
  • (3,4-dimethoxyphenyl)(4-fluorophenyl)methylamine

Uniqueness

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-22-15-8-3-11(9-16(15)23-2)14-10-17(21)20(19-14)13-6-4-12(18)5-7-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLWQXWCIYUEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.